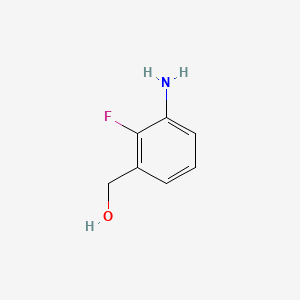

(3-Amino-2-fluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBSPQXMPAFUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692913 | |

| Record name | (3-Amino-2-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051899-73-0 | |

| Record name | (3-Amino-2-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-amino-2-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Application of (3-Amino-2-fluorophenyl)methanol in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique electronic properties of the fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. Among the repertoire of fluorinated building blocks, (3-Amino-2-fluorophenyl)methanol, bearing the CAS Number 1051899-73-0 , has garnered significant attention as a versatile intermediate in the synthesis of complex pharmaceutical agents, particularly in the realms of oncology and neurology.[1] This guide provides an in-depth technical overview of this valuable compound, from its synthesis and characterization to its application in the development of targeted therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the fundamental properties of a synthetic building block is the bedrock of its effective and safe utilization.

| Property | Value | Source |

| CAS Number | 1051899-73-0 | |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.14 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | Commercially available data |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

Expert Insight: The presence of both a primary amine and a primary alcohol on a fluorinated phenyl ring makes this compound a bifunctional building block. This dual reactivity allows for sequential and regioselective modifications, a crucial aspect in the construction of complex drug molecules. The fluorine atom at the 2-position ortho to the amino group sterically and electronically influences the reactivity of the amine, a factor that must be considered in reaction planning.

Synthesis of this compound: A Mechanistic Approach

The most logical and efficient synthetic route to this compound commences with a commercially available precursor, 2-fluoro-3-nitrobenzaldehyde. This strategy hinges on the sequential or concurrent reduction of the nitro and aldehyde functionalities.

Conceptual Synthetic Workflow

The synthesis can be conceptually broken down into two key transformations: the reduction of an aromatic nitro group to a primary amine and the reduction of an aldehyde to a primary alcohol.

Caption: Synthetic pathway from 2-fluoro-3-nitrobenzaldehyde.

Step-by-Step Experimental Protocol

This protocol represents a robust and scalable method for the synthesis of this compound.

Step 1: Reduction of the Nitro Group via Catalytic Hydrogenation

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups, often proceeding with high chemoselectivity in the presence of other reducible functional groups.[2] Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.

-

Procedure:

-

To a solution of 2-fluoro-3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, is added 10% Pd/C (5-10 mol%).

-

The reaction vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

-

The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate, containing 3-amino-2-fluorobenzaldehyde, is concentrated under reduced pressure.

-

Step 2: Reduction of the Aldehyde Group with Sodium Borohydride

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones to their corresponding alcohols.[3][4][5][6] Its ease of handling and compatibility with alcoholic solvents make it a preferred choice for this transformation.

-

Procedure:

-

The crude 3-amino-2-fluorobenzaldehyde from the previous step is dissolved in methanol or ethanol.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (1.1-1.5 eq) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the slow addition of water.

-

The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

-

Purification is typically achieved by column chromatography on silica gel.

-

Spectroscopic Characterization

Expected ¹H NMR (Proton NMR) Data:

-

Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm), with splitting patterns influenced by the fluorine, amino, and hydroxymethyl substituents.

-

Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-4.7 ppm.

-

Amino Protons (-NH₂): A broad singlet is anticipated, with its chemical shift being solvent-dependent.

-

Hydroxyl Proton (-OH): A broad singlet or triplet, also with a solvent-dependent chemical shift.

Expected ¹³C NMR (Carbon-13 NMR) Data:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Hydroxymethyl Carbon (-CH₂OH): A signal is expected around δ 60-65 ppm.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is particularly valuable in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in cancer.[7][8]

Role in the Synthesis of Aurora Kinase B Inhibitors

Aurora kinase B is a key regulator of mitosis, and its overexpression is a hallmark of many cancers.[9] The unique substitution pattern of this compound can be exploited to synthesize potent and selective Aurora kinase B inhibitors. The amino group can serve as a handle for coupling with a core heterocyclic scaffold, while the hydroxymethyl group can be further functionalized to enhance solubility or introduce additional binding interactions.

Caption: General workflow for synthesizing kinase inhibitors.

Expert Insight: The fluorine atom in the ortho position to the amino group can serve as a "conformational lock," restricting the rotation of the phenyl ring and pre-organizing the molecule for optimal binding to the kinase active site. This can lead to a significant increase in potency and selectivity.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or in a fume hood.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of functional groups and the presence of a strategically placed fluorine atom make it an attractive starting material for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for cancer therapy. As our understanding of the intricate signaling pathways that drive disease continues to grow, the demand for novel and sophisticated molecular scaffolds will undoubtedly increase. The principles and protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this compound in the development of the next generation of targeted therapeutics.

References

- This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/organic-synthesis-building-blocks/agrochem-intermediates/fluorinated-agrochemical-intermediates/fluorinated-alcohols/3-amino-2-fluorophenyl-methanol]

- Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing (3-Amino-5-fluoro-2-nitrophenyl)methanol. Benchchem. [URL: https://www.benchchem.

- Catalytic hydrogenation of 2-nitrobenzaldehyde. ResearchGate. [URL: https://www.researchgate.net/figure/Catalytic-hydrogenation-of-2-nitrobenzaldehyde_tbl1_349909241]

- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/08/12/sodium-borohydride-nabh4-for-the-reduction-of-aldehydes-and-ketones/]

- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [URL: https://www.mdpi.com/1424-8247/15/8/999]

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Request PDF. [URL: https://www.researchgate.net/publication/380482565_Discovery_of_N-3-fluorophenyl-2-4-7-1-methyl-1H-pyrazol-4-ylquinazolin-4-ylaminophenylacetamide_as_the_first_orally_active_selective_Aurora_Kinase_B_Inhibitor]

- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951163/]

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2485]

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40398151/]

- Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [URL: https://www.youtube.

- Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/chemicals/reductions/sodium-borohydride.shtm]

- Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. Asian Journal of Chemistry. [URL: https://asianpubs.org/index.php/ajc/article/view/10049]

- Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35630697/]

- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate. [URL: https://www.researchgate.net/publication/362699264_The_Latest_FDA-Approved_Pharmaceuticals_Containing_Fragments_of_Tailor-Made_Amino_Acids_and_Fluorine]

- Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application. Google Patents. [URL: https://patents.google.

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2920]

- 1 H (a) and 13 C (b) NMR spectra of... ResearchGate. [URL: https://www.researchgate.net/figure/a-and-13-C-b-NMR-spectra-of-4-amino-2-methyl-8-trifluoromethylquinoline_fig4_330694119]

- Introduction to Reductions & Sodium Borohydride (Theory & Problems). YouTube. [URL: https://www.youtube.

- Sodium borohydride reduction. YouTube. [URL: https://www.youtube.

- Reduction and Oxidation :: Catalytic Hydrogenation. Organic Chemistry Data. [URL: https://www.organicdivision.org/organoflashware/099.htm]

- Tables For Organic Structure Analysis. [URL: https://www.chem.wisc.

- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d67591f]

- A New Synthetic Method of 3-Fluoropyridine-2-methanol. Google Patents. [URL: https://patents.google.

- (a) Catalytic hydrogenation‐cyclization of 2‐nitrobenzaldehyde over... ResearchGate. [URL: https://www.researchgate.

- Synthesis of amino acid 3 from 2-fluoro-4-hydroxybenzaldehyde according to the literature. [URL: https://www.researchgate.

- Preparation method of 2-amino-3-fluoropyridine. Google Patents. [URL: https://patents.google.

- Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents. [URL: https://patents.google.

- Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. [URL: https://www.ijpsonline.com/articles/studies-on-the-synthesis-of-3nitrobenzaldehyde.pdf]

- Synthesis of 3-amino-2,3,6-trideoxy-2-fluoro-L-talose and -D-allose [(R)-2-fluoro-L-daunosamine and (R)-2-fluoro-D-ristosamine]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2138128/]

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(3-Amino-2-fluorophenyl)methanol molecular weight

An In-depth Technical Guide to (3-Amino-2-fluorophenyl)methanol: A Cornerstone Intermediate in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal building block in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its strategic importance in the synthesis of pharmacologically active agents, and provide illustrative synthetic and analytical protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique attributes of this fluorinated intermediate to advance their research and development pipelines.

Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone strategy in modern medicinal chemistry. This is due to fluorine's unique ability to modulate a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The trifluoromethyl group, for instance, is a common feature in many new chemical entities due to its impact on lipophilicity and metabolic resistance[1]. This compound, with its strategic placement of amino, fluoro, and methanol functionalities on a phenyl ring, represents a versatile and highly valuable intermediate for accessing a diverse array of complex molecular architectures. Its inherent bifunctionality allows for sequential or orthogonal chemical modifications, making it an ideal starting material for the synthesis of novel therapeutic agents, particularly in oncology and neurology[2].

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for ensuring safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO | [2] |

| Molecular Weight | 141.14 g/mol | [2][3] |

| CAS Number | 1051899-73-0 | [2][4] |

| Appearance | (Typically) Off-white to light brown solid | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | |

| Storage Conditions | 2-8°C, under an inert atmosphere | [2] |

The Role of this compound in Drug Development

The strategic importance of this compound lies in its utility as a versatile building block for the synthesis of a wide range of pharmacologically active molecules. The presence of the fluorine atom can significantly enhance the potency and metabolic stability of the final drug product[2]. This is a well-established principle in drug design, where fluorine substitution is a common strategy to optimize lead compounds[5].

The amino and methanol groups on the phenyl ring provide convenient handles for a variety of chemical transformations. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse side chains. The methanol group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. This versatility allows for the construction of complex molecular scaffolds with precise control over their three-dimensional structure.

One notable application is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers[6]. The development of selective kinase inhibitors is a major focus of modern oncology research. The unique electronic properties of the fluorinated phenyl ring in this compound can contribute to favorable binding interactions with the target kinase, while the amino and methanol groups provide attachment points for the rest of the inhibitor molecule.

Below is a conceptual workflow illustrating the integration of this compound into a drug discovery pipeline.

Caption: A conceptual workflow for utilizing this compound in a drug discovery program.

Illustrative Synthetic Protocol: Synthesis of a Hypothetical Kinase Inhibitor Precursor

The following is a representative, step-by-step protocol for the synthesis of a hypothetical kinase inhibitor precursor starting from this compound. This protocol is for illustrative purposes and should be adapted and optimized based on specific target molecules and laboratory conditions.

Step 1: Protection of the Amino Group

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

Step 2: Oxidation of the Alcohol

-

Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

-

Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with DCM, wash with saturated aqueous sodium bicarbonate, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding aldehyde.

Step 3: Reductive Amination

-

Dissolve the aldehyde (1.0 eq) and a primary amine of interest (1.1 eq) in 1,2-dichloroethane.

-

Add sodium triacetoxyborohydride (1.5 eq) and a few drops of acetic acid.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired secondary amine.

Step 4: Deprotection of the Amino Group

-

Dissolve the Boc-protected secondary amine (1.0 eq) in a solution of 4M HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final product.

The following diagram illustrates the logical flow of this synthetic sequence.

Caption: A generalized synthetic workflow starting from this compound.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet for this compound was not found, related fluorinated aminophenols are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[7]. Therefore, it is prudent to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water[8].

Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C[2].

Conclusion

This compound is a highly versatile and valuable intermediate in the field of drug discovery and development. Its unique combination of reactive functional groups and the presence of a fluorine atom make it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. A thorough understanding of its properties, coupled with careful handling and strategic implementation in synthetic workflows, will undoubtedly continue to contribute to the advancement of medicinal chemistry and the development of novel therapeutics.

References

-

This compound. MySkinRecipes. [Link]

-

(2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol. PubChem. [Link]

-

This compound (C7H8FNO). PubChemLite. [Link]

-

The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

chemical label (3-amino-5-fluorophenyl)methanol. ChemSafety PRO. [Link]

-

Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- A New Synthetic Method of 3-Fluoropyridine-2-methanol.

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

-

A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Scientific Electronic Library Online. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. This compound [myskinrecipes.com]

- 3. 227609-86-1|(3-Amino-4-fluorophenyl)methanol|BLD Pharm [bldpharm.com]

- 4. This compound | 1051899-73-0 [sigmaaldrich.com]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemical-label.com [chemical-label.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

(3-Amino-2-fluorophenyl)methanol: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: A Versatile Fluorinated Building Block in Modern Drug Discovery

(3-Amino-2-fluorophenyl)methanol is a key molecular scaffold in the synthesis of complex pharmaceutical agents. Its strategic substitution pattern, featuring an aminophenyl group ortho-substituted with fluorine and a hydroxymethyl group, provides medicinal chemists with a versatile building block for creating novel therapeutics. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and overall potency[1]. This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development. This bifunctional molecule serves as a crucial intermediate in the synthesis of a range of biologically active compounds, including kinase inhibitors for oncology and agents targeting neurological disorders[2].

Molecular Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 1051899-73-0 | |

| Molecular Formula | C₇H₈FNO | MySkinRecipes[2] |

| Molecular Weight | 141.14 g/mol | MySkinRecipes[2] |

| Appearance | (Not specified, typically a solid) | |

| Storage | 2-8°C | MySkinRecipes[2] |

Strategic Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from methyl 2-fluoro-3-nitrobenzoate. The first step is the reduction of the ester to the corresponding benzyl alcohol, followed by the reduction of the nitro group to the amine.

Workflow for the Synthesis of this compound

Sources

(3-Amino-2-fluorophenyl)methanol physical properties

An In-depth Technical Guide to the Physical Properties of (3-Amino-2-fluorophenyl)methanol

Introduction

This compound, with CAS Number 1051899-73-0, is a fluorinated aromatic building block of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2] Its utility as a synthetic intermediate stems from the unique combination of a primary aromatic amine, a benzyl alcohol, and a fluorine substituent. These functional groups provide multiple reaction handles and the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, making it a valuable precursor for active pharmaceutical ingredients (APIs).[1]

This guide provides a comprehensive overview of the core physical properties of this compound. As experimentally determined data for this specific compound is not extensively published, we will focus on the authoritative, validated protocols for characterizing these properties. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for its analysis.

Molecular and Structural Properties

A foundational understanding begins with the compound's basic molecular characteristics. These properties are fundamental for all subsequent calculations and experimental designs.

| Property | Value | Source |

| Chemical Formula | C₇H₈FNO | [1][3] |

| Molecular Weight | 141.14 g/mol | [1] |

| IUPAC Name | This compound | |

| InChI Key | DHBSPQXMPAFUKP-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=C(C(=C1)N)F)CO | [3] |

Thermal Analysis: Melting Point Determination

The melting point is a critical physical property that serves as a primary indicator of a compound's purity and identity.[4] Pure crystalline solids typically exhibit a sharp, well-defined melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[5]

Causality Behind Experimental Choices

The capillary method is the most common and reliable technique for determining the melting point of a powdered solid.[6] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature at which the phase transition from solid to liquid occurs.[6] A slow heating rate (1-2°C per minute) through the expected melting range is crucial for achieving thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Self-Validating Protocol: Capillary Melting Point Determination

This protocol outlines the steps using a modern digital melting point apparatus.

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Grind the crystals gently with a mortar and pestle if necessary.

-

Capillary Packing: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should enter the tube.[7]

-

Compaction: Tap the sealed end of the capillary tube on a hard surface to compact the powder at the bottom. Alternatively, drop the tube down a long glass tube to achieve tight packing.[7]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[6]

-

Rapid Pre-heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20°C/min) to find a rough estimate.[5][7]

-

Accurate Measurement: For a new sample, set the apparatus to heat rapidly to a temperature approximately 10-15°C below the estimated melting point.

-

Slow Heating Ramp: Decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow.[4]

Solubility Profiling

Understanding the solubility of this compound is paramount for its application in synthesis, purification, and formulation. The "like dissolves like" principle is a useful guideline; the presence of polar -NH₂ and -OH groups suggests potential solubility in polar solvents, while the fluorophenyl ring provides nonpolar character.[8] An experimental solubility profile provides definitive, actionable data.

Logic of the Experimental Workflow

A systematic approach to solubility testing not only determines suitable solvents but also provides strong clues about the compound's acid-base properties.[9] The workflow begins with water, the most polar solvent. If the compound is insoluble, its reactivity towards dilute acid and base is tested. Solubility in aqueous acid (5% HCl) indicates a basic functional group (the amine), while solubility in aqueous base (5% NaOH) indicates an acidic group.[9][10]

Caption: Workflow for systematic solubility and acid-base characterization.

Protocol for Solubility Determination

General Guideline: A compound is typically considered "soluble" if ~25 mg dissolves in 0.75 mL of solvent.[11]

-

Water Solubility:

-

5% HCl Solubility (if water-insoluble):

-

To a fresh 25 mg sample, add 0.75 mL of 5% aqueous HCl solution in portions, shaking well.

-

Solubility indicates the presence of a basic functional group (amine), as the protonated ammonium salt is formed, which is water-soluble.[9]

-

-

5% NaOH Solubility (if water-insoluble):

-

To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaOH solution in portions, shaking well.

-

While the benzyl alcohol is very weakly acidic, solubility in a strong base might be observed, though it is less likely than in acid.

-

-

Organic Solvent Solubility:

-

Test the solubility in common organic solvents like methanol, ethanol, dichloromethane, and diethyl ether using the same procedure as in step 1. This information is crucial for selecting solvents for reactions and chromatography.

-

Spectroscopic Profile

Spectroscopy is indispensable for confirming the chemical structure and identity of a molecule.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12]

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic, methylene (-CH₂-), amine (-NH₂), and hydroxyl (-OH) protons. The amine and hydroxyl protons are exchangeable with D₂O, meaning their signals will disappear upon adding a few drops of D₂O to the NMR sample, a key diagnostic test.[13] Based on similar structures like 2-aminobenzyl alcohol, the aromatic protons would appear in the 6.5-7.5 ppm range, the benzylic CH₂ protons around 4.5 ppm, and the NH₂/OH protons as broad singlets.[14]

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. Carbons attached to electronegative atoms (F, O, N) will be deshielded and appear further downfield.[15] Aromatic carbons typically appear in the 110-160 ppm range, while the benzylic -CH₂- carbon would be expected around 60-65 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Caption: Key functional groups and their expected FT-IR absorption regions.

Interpretation Insights:

-

O-H vs. N-H: The alcohol O-H stretch will appear as a very broad band due to hydrogen bonding.[16][17] In contrast, the primary amine N-H group will show two distinct, sharper peaks in the same region, corresponding to its symmetric and asymmetric stretching modes.[16][18] This distinction is critical for unambiguous identification.

-

Aromatic C-N Stretch: The C-N stretching vibration for an aromatic amine is typically strong and appears at a higher wavenumber (1250-1335 cm⁻¹) compared to aliphatic amines.[18]

Conclusion

This compound is a key synthetic intermediate whose utility is fundamentally linked to its physical properties. While comprehensive published data is sparse, its characteristics can be reliably determined through the standardized, self-validating protocols detailed in this guide. Accurate determination of its melting point, solubility profile, and spectroscopic signature is essential for ensuring purity, guiding reaction and purification strategies, and confirming structural integrity. The methodologies presented here provide a robust framework for researchers to fully characterize this and other novel chemical entities in a drug discovery and development pipeline.

References

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

Melting point determination. (n.d.). SSERC. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). College of Science, University of Diyala. [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

Experiment 1 - Melting Points. (n.d.). Truman State University. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). St. Charles Community College. [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Peay State University. [Link]

-

EXPERIMENT (1) DETERMINATION OF MELTING POINTS. (2021, September 19). University of Technology, Iraq. [Link]

-

Infrared Spectroscopy. (2015). Illinois State University. [Link]

-

(2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol. (n.d.). PubChem, NIH. [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. [Link]

-

Overlay of ¹H NMR spectra for reaction of 2‐aminobenzyl alcohol and... (n.d.). ResearchGate. [Link]

-

4-Aminobenzyl alcohol. (n.d.). PubChem, NIH. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]

-

This compound. (n.d.). MySkinRecipes. [Link]

-

24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

-

How to Identify Alcohols and Amines in the IR Spectrum. (2016, March 26). Dummies.com. [Link]

-

This compound (C7H8FNO). (n.d.). PubChemLite. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1051899-73-0 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C7H8FNO) [pubchemlite.lcsb.uni.lu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. westlab.com [westlab.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. youtube.com [youtube.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2-Aminobenzyl alcohol(5344-90-1) 1H NMR spectrum [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 18. orgchemboulder.com [orgchemboulder.com]

(3-Amino-2-fluorophenyl)methanol chemical properties

An In-depth Technical Guide to (3-Amino-2-fluorophenyl)methanol for Advanced Chemical Synthesis

Introduction

This compound, identified by CAS Number 1051899-73-0, is a strategically important bifunctional organic building block. Its structure, which incorporates a fluorinated phenyl ring substituted with both a primary amine and a hydroxymethyl group, makes it a highly valuable intermediate in the fields of medicinal chemistry and drug development.[1] The presence of the fluorine atom can significantly modulate the physicochemical properties of derivative compounds, often enhancing metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound, tailored for researchers and scientists in drug discovery and process development.

Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and physical characteristics.

Chemical Structure

dot graph "chemical_structure" { graph [rankdir="LR", size="4,2", maxdist=1.0]; node [shape=plaintext, fontsize=12, fontname="sans-serif"];

} केंद Structure of this compound

Physicochemical Data

The properties of this molecule are summarized below. Due to the limited availability of experimental data, some values are predicted based on structurally analogous compounds, such as 2-aminobenzyl alcohol.

| Property | Value | Source / Basis |

| CAS Number | 1051899-73-0 | [1] |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.14 g/mol | [1] |

| IUPAC Name | This compound | |

| Purity | Typically ≥97% | [1] |

| Appearance | White to pale yellow solid (Predicted) | Based on similar compounds |

| Melting Point | 80-85 °C (Predicted) | Based on 2-aminobenzyl alcohol (81-83 °C) |

| Solubility | Partially soluble in water; soluble in methanol, ethanol, and polar organic solvents. | [2] |

| Storage | 2-8°C, protected from light and air | [1] |

| InChI Key | DHBSPQXMPAFUKP-UHFFFAOYSA-N | [3] |

Synthesis Protocol

The most direct and industrially scalable synthesis of this compound involves the reduction of a corresponding carbonyl precursor, typically an ester or carboxylic acid.[4] The following protocol describes a robust method starting from the commercially available 3-Amino-2-fluorobenzoic acid.

Causality Statement: The synthesis proceeds in two stages: esterification followed by reduction. Direct reduction of the carboxylic acid with lithium aluminum hydride (LiAlH₄) can be complicated by the acidic proton, which consumes the reagent. Converting the acid to its methyl ester provides a neutral, highly reactive substrate for hydride reduction, leading to cleaner reactions and higher yields.

Step-by-Step Methodology: Reduction of Methyl 3-amino-2-fluorobenzoate

Materials:

-

Methyl 3-amino-2-fluorobenzoate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Deionized water

Protocol:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

-

Cooling: Cool the LiAlH₄ suspension to 0°C using an ice-water bath.

-

Substrate Addition: Dissolve Methyl 3-amino-2-fluorobenzoate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10°C. Rationale: This controlled addition prevents an exothermic runaway and minimizes side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Rationale: This "Fieser workup" method is critical for safety and results in a granular, easily filterable aluminum salt precipitate.

-

Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF and EtOAc. Combine the organic filtrates.

-

Workup: Wash the combined organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile reagent. The amino group acts as a potent nucleophile or a directing group, while the benzylic alcohol can be oxidized or used in substitution and condensation reactions.

Key Reactions

-

N-Functionalization: The primary amine can readily undergo acylation, alkylation, sulfonylation, or participate in reductive amination to build more complex molecular scaffolds.

-

O-Functionalization: The primary alcohol can be converted to ethers, esters, or halides.

-

Oxidation: The benzylic alcohol can be selectively oxidized to the corresponding 2-fluoro-3-aminobenzaldehyde, a valuable intermediate itself, using mild oxidizing agents like manganese dioxide (MnO₂).

-

Cyclization Reactions: The ortho-relationship of the amino and hydroxymethyl groups (after N-functionalization) can be exploited in cyclization reactions to form various heterocyclic systems, such as quinolines.[5]

Field-Proven Insights: Managing Competing Reactions

The bifunctional nature of this molecule presents unique challenges. A senior scientist must anticipate and mitigate potential side reactions to ensure high-yield, reproducible outcomes.

-

Oxidation: Both the amino and alcohol groups are susceptible to air oxidation, which can lead to colored impurities.[2] It is crucial to handle the material under an inert atmosphere, especially during prolonged heating.

-

Polymerization: Under acidic conditions, benzylic alcohols are prone to self-condensation and polymerization.[2] Reactions requiring acid catalysis must be carefully controlled for temperature and reaction time.

-

Protecting Group Strategy: For multi-step syntheses, selective protection of either the amine (e.g., as a Boc-carbamate) or the alcohol (e.g., as a silyl ether) is often necessary to control which group reacts.

Predicted Spectroscopic Profile

While experimental spectra are not widely published, the following profile is predicted based on the molecule's structure and standard spectroscopic principles.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.00-7.20 (m, 1H): Aromatic proton (H-5), likely a triplet of doublets.

-

δ 6.70-6.85 (m, 2H): Aromatic protons (H-4, H-6), complex multiplets.

-

δ 4.70 (s, 2H): Methylene protons (-CH₂OH).

-

δ 3.90 (br s, 2H): Amine protons (-NH₂).

-

δ 2.00 (br s, 1H): Hydroxyl proton (-OH). Note: Amine and hydroxyl proton signals are exchangeable with D₂O and their chemical shifts can vary significantly.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 150-155 (d, ¹JCF): Aromatic carbon directly attached to fluorine (C-2).

-

δ 135-145 (d, ²JCF): Aromatic carbon bearing the amino group (C-3).

-

δ 120-130 (m): Quaternary aromatic carbon (C-1).

-

δ 110-125 (m): Aromatic CH carbons (C-4, C-5, C-6).

-

δ 60-65: Methylene carbon (-CH₂OH).

-

-

FT-IR (KBr Pellet, cm⁻¹):

-

3450-3250 (broad): O-H stretch from the alcohol and N-H stretches from the primary amine.

-

3100-3000: Aromatic C-H stretch.

-

2950-2850: Aliphatic C-H stretch (-CH₂-).

-

1600-1620: N-H bending (scissoring) vibration.

-

1450-1550: Aromatic C=C stretching.

-

1250-1350: C-N stretching.

-

1100-1200: C-F stretching.

-

1000-1050: C-O stretching of the primary alcohol.

-

Safety and Handling

While a specific, comprehensive toxicology report is not available, this compound should be handled with the care afforded to all novel research chemicals.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry place, away from oxidizing agents and direct light.[1]

References

- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in 4-Aminobenzyl Alcohol Reactions.

- MySkinRecipes. * this compound*.

- Sigma-Aldrich. 2-Aminobenzyl alcohol 98%.

- ChemicalBook. (2025-07-14) 3-Amino-2-fluorobenzoic acid.

-

ResearchGate. Scope of 2‐aminobenzyl alcohols. Reaction conditions. [Link]

-

ResearchGate. Kinetic profile for the reaction of 2-aminobenzyl alcohol with 4-hydroxycoumarin. [Link]

-

ResearchGate. Ir‐catalyzed reaction of 2‐aminobenzyl alcohols with alcohols. [Link]

- Sigma-Aldrich. This compound.

- PubChemLite. This compound (C7H8FNO).

Sources

Introduction: The Strategic Importance of (3-Amino-2-fluorophenyl)methanol in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis of (3-Amino-2-fluorophenyl)methanol for Researchers and Drug Development Professionals

This compound is a critical building block in modern drug discovery and development. Its strategic value lies in the unique combination of its functional groups arranged on a phenyl ring. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a drug candidate, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3] The primary amine and benzyl alcohol moieties provide versatile handles for further chemical elaboration, enabling the construction of complex molecular architectures.[1] This guide, written from the perspective of a senior application scientist, provides a detailed exploration of the viable synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles, practical experimental protocols, and the rationale behind key procedural choices.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify plausible precursors. The primary functional groups—the aminomethyl (-CH₂OH) and the amino (-NH₂) groups—are the key points for disconnection. Two primary strategies emerge:

-

Pathway A: Carboxylic Acid Reduction. The benzyl alcohol can be formed via the reduction of a corresponding benzoic acid derivative. This places 3-Amino-2-fluorobenzoic acid as the immediate key precursor.

-

Pathway B: Nitro Group Reduction. The aniline amine can be installed by the reduction of a nitro group, a common and reliable transformation in aromatic chemistry. This strategy identifies (2-Fluoro-3-nitrophenyl)methanol as the direct precursor.

Each of these pathways offers distinct advantages and challenges related to starting material availability, reagent compatibility, and overall efficiency.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway I: Via Reduction of 3-Amino-2-fluorobenzoic Acid

This pathway is arguably the most direct, leveraging the reduction of a stable carboxylic acid precursor. The success of this route hinges on the efficient preparation of 3-Amino-2-fluorobenzoic acid and a selective, high-yielding reduction step.

Step 1: Synthesis of the Key Intermediate, 3-Amino-2-fluorobenzoic Acid

The precursor, 3-Amino-2-fluorobenzoic acid, can be synthesized from 2-Fluoro-3-nitrobenzoic acid.[4] This involves the reduction of the nitro group, which must be performed chemoselectively in the presence of the carboxylic acid.

Experimental Protocol: Reduction of 2-Fluoro-3-nitrobenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Fluoro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus. For laboratory scale, atmospheric pressure is often sufficient. The reaction is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting crude 3-Amino-2-fluorobenzoic acid can be purified by recrystallization to yield the pure product.[4][5]

Step 2: Reduction of 3-Amino-2-fluorobenzoic Acid to this compound

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. While sodium borohydride (NaBH₄) is generally not potent enough for this transformation, more powerful hydride reagents are effective. Lithium aluminum hydride (LiAlH₄) is a classic choice, known for its high reactivity. Borane complexes, such as Borane-THF (BH₃·THF), offer a milder alternative with excellent selectivity for carboxylic acids.

Causality Behind Reagent Choice:

-

Lithium Aluminum Hydride (LiAlH₄): Highly effective but also highly reactive and pyrophoric. It reacts violently with water and protic solvents, necessitating strictly anhydrous conditions (e.g., dry THF, diethyl ether) and careful quenching procedures. Its high reactivity ensures a complete reduction.

-

Borane-THF (BH₃·THF): A milder and more selective reagent. It readily reduces carboxylic acids while being less reactive towards many other functional groups compared to LiAlH₄. It is generally safer to handle, though it still requires an inert atmosphere and anhydrous conditions.

Experimental Protocol: BH₃·THF Reduction

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-Amino-2-fluorobenzoic acid (1.0 eq). Dissolve or suspend it in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon adding the borane.

-

Reagent Addition: Add Borane-THF complex (BH₃·THF, typically 1.0 M solution in THF, ~3.0 eq) dropwise via a syringe or an addition funnel. The excess is to ensure complete reaction.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Quenching: Cool the reaction back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid (HCl). Vigorous hydrogen evolution will be observed.

-

Extraction & Purification: Adjust the pH to basic (~8-9) with an aqueous solution of sodium hydroxide (NaOH) to ensure the product amine is in its free base form. Extract the aqueous layer multiple times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography.

Caption: Workflow for Pathway I.

| Parameter | Step 1: Nitro Reduction | Step 2: Carboxylic Acid Reduction |

| Key Reagent | H₂ / Pd/C | Borane-THF (BH₃·THF) |

| Solvent | Ethanol / Methanol | Anhydrous THF |

| Temperature | Room Temperature | 0 °C to Reflux |

| Typical Yield | >90% | 70-85% |

| Key Challenge | Catalyst filtration | Anhydrous conditions, careful quenching |

Synthesis Pathway II: Via Reduction of (2-Fluoro-3-nitrophenyl)methanol

This alternative route introduces the alcohol functionality first, followed by the conversion of the nitro group to the amine. This sequence can be advantageous if the starting nitro-aldehyde or nitro-benzoic acid is more readily available or economical.

Step 1: Synthesis of (2-Fluoro-3-nitrophenyl)methanol

This intermediate is typically prepared by the reduction of 2-Fluoro-3-nitrobenzaldehyde. Unlike the reduction of a carboxylic acid, this aldehyde-to-alcohol transformation can be achieved with milder reducing agents.

Experimental Protocol: Aldehyde Reduction

-

Reaction Setup: Dissolve 2-Fluoro-3-nitrobenzaldehyde (1.0 eq) in a protic solvent like methanol or ethanol in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise. The portion-wise addition helps to control the exothermic reaction and hydrogen evolution.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until completion as monitored by TLC.

-

Work-up: Quench the reaction by adding water or dilute HCl. Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

-

Extraction & Purification: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting (2-Fluoro-3-nitrophenyl)methanol is often pure enough for the next step, but can be purified by column chromatography if necessary.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group on (2-Fluoro-3-nitrophenyl)methanol. As in Pathway I, catalytic hydrogenation is an excellent method due to its clean nature and high yields.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: Dissolve (2-Fluoro-3-nitrophenyl)methanol (1.0 eq) in ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 bar) and shake or stir vigorously at room temperature.

-

Monitoring & Work-up: Once the reaction is complete (monitored by TLC or hydrogen uptake), the catalyst is removed by filtration through Celite.

-

Purification: The filtrate is concentrated under reduced pressure to yield the final product, this compound. Recrystallization or column chromatography can be used for further purification if needed.

Caption: Workflow for Pathway II.

| Parameter | Step 1: Aldehyde Reduction | Step 2: Nitro Reduction |

| Key Reagent | Sodium Borohydride (NaBH₄) | H₂ / Pd/C |

| Solvent | Methanol / Ethanol | Ethanol |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Typical Yield | >95% | >90% |

| Key Challenge | Controlling initial exotherm | Proper handling of H₂ gas and catalyst |

Conclusion and Pathway Comparison

Both pathways presented are robust and reliable methods for the synthesis of this compound. The choice between them often comes down to practical and economic considerations.

-

Pathway I (Carboxylic Acid Reduction): This route requires a stronger reducing agent for the final step, which demands more stringent anhydrous conditions. However, the starting materials may be more accessible.

-

Pathway II (Nitro Group Reduction): This route uses milder and often safer reagents for the initial reduction. The final hydrogenation step is typically very clean and high-yielding. The overall efficiency may be higher if the starting nitro-aldehyde is readily available.

For drug development professionals, understanding both routes provides flexibility in process development, allowing for optimization based on cost of goods, scalability, and safety profiles. The strategic incorporation of this fluorinated amino alcohol continues to be a powerful tactic in the design of next-generation therapeutics.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

PubMed Central (PMC), NIH. Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine. Available at: [Link]

- Google Patents. A New Synthetic Method of 3-Fluoropyridine-2-methanol.

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

-

PubChem, NIH. (2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol. Available at: [Link]

-

MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available at: [Link]

-

ResearchGate. Scheme 2. Synthesis of (S) α-substituted 2-nitrobenzyl alcohol... Available at: [Link]

-

PubChem, NIH. 3-Amino-2-fluorobenzoic acid. Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

PubMed. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Available at: [Link]

-

Lead Sciences. (2-Amino-3-fluorophenyl)methanol. Available at: [Link]

-

Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Available at: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available at: [Link]

-

Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. 3-Amino-2-fluorobenzoic acid | 914223-43-1 [chemicalbook.com]

- 5. 3-Amino-2-fluorobenzoic acid | C7H6FNO2 | CID 23094343 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (3-Amino-2-fluorophenyl)methanol

Introduction: The Significance of (3-Amino-2-fluorophenyl)methanol in Modern Drug Discovery

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds.[1] Its unique trifunctional nature, possessing an amine, a fluorine atom, and a benzyl alcohol moiety, makes it a highly versatile intermediate for the construction of complex molecular architectures. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Consequently, this compound is of considerable interest to researchers and professionals in drug development and medicinal chemistry, particularly in the pursuit of novel therapeutics for a range of diseases. This guide provides a detailed, technically-grounded overview of a reliable and efficient synthetic route to this compound, complete with experimental protocols, mechanistic insights, and practical considerations for its successful preparation in a laboratory setting.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence commencing with the commercially available precursor, 2-fluoro-3-nitrotoluene. The overall strategy hinges on the sequential oxidation of the methyl group to a carboxylic acid, followed by the reduction of both the carboxylic acid and the nitro group. The order of these reduction steps is critical to the success of the synthesis, with the carboxylic acid being reduced first to the corresponding benzyl alcohol, followed by the chemoselective reduction of the nitro group to the desired amine.

Figure 1: Overall synthetic route to this compound.

Part I: Synthesis of the Key Intermediate: 2-Fluoro-3-nitrobenzoic acid

The initial step in the synthetic sequence is the oxidation of 2-fluoro-3-nitrotoluene to 2-fluoro-3-nitrobenzoic acid. This transformation can be efficiently achieved using a strong oxidizing agent such as sodium dichromate in an aqueous isopropanol solution.[2]

Experimental Protocol: Oxidation of 2-fluoro-3-nitrotoluene

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-3-nitrotoluene (50.0 g, 0.32 mol) in a mixture of isopropanol (600 mL) and water (300 mL).

-

To this solution, add sodium dichromate (150.0 g, 0.57 mol).

-

Stir the reaction mixture vigorously at 25 °C for 3 hours.

-

After the reaction is complete, filter the mixture to remove chromium salts.

-

Concentrate the filtrate under reduced pressure to remove the isopropanol.

-

To the remaining aqueous residue, add water, and heat with stirring to dissolve the product.

-

Cool the solution to 0 °C to induce recrystallization.

-

Collect the precipitated product by filtration and dry under vacuum to yield 2-fluoro-3-nitrobenzoic acid.

| Parameter | Value | Reference |

| Starting Material | 2-fluoro-3-nitrotoluene | [2] |

| Reagents | Sodium dichromate, Isopropanol, Water | [2] |

| Temperature | 25 °C | [2] |

| Reaction Time | 3 hours | [2] |

| Yield | 96% | [2] |

Table 1: Summary of the synthesis of 2-fluoro-3-nitrobenzoic acid.

Part II: Preparation of (2-Fluoro-3-nitrophenyl)methanol

With the key intermediate, 2-fluoro-3-nitrobenzoic acid, in hand, the next stage involves the reduction of the carboxylic acid to a benzyl alcohol. A direct reduction can be challenging; therefore, a more controlled two-step approach is employed. First, the carboxylic acid is converted to its methyl ester, which is then reduced to the desired alcohol.

Step 1: Esterification of 2-Fluoro-3-nitrobenzoic acid

The esterification can be carried out using standard methods, such as reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux.

Step 2: Reduction of Methyl 2-fluoro-3-nitrobenzoate

The reduction of the methyl ester to (2-fluoro-3-nitrophenyl)methanol is effectively accomplished using a hydride reducing agent. Diisobutylaluminium hydride (DIBAL-H) is a suitable choice for this transformation, offering high yields.[3]

Experimental Protocol: Reduction of Methyl 2-fluoro-3-nitrobenzoate

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 2-fluoro-3-nitrobenzoate (9.22 g, 46.3 mmol) in anhydrous toluene (92 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.0 M solution of DIBAL-H in toluene (115.7 mL, 115.7 mmol) to the cooled solution.

-

Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and continue stirring for an additional 30 minutes.

-

Cool the reaction mixture back down to -78 °C and quench the reaction by the sequential addition of methanol, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate), and ethyl acetate.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain (2-fluoro-3-nitrophenyl)methanol as a brown oil.

| Parameter | Value | Reference |

| Starting Material | Methyl 2-fluoro-3-nitrobenzoate | [3] |

| Reagent | Diisobutylaluminium hydride (DIBAL-H) | [3] |

| Solvent | Toluene | [3] |

| Temperature | -78 °C to 0 °C | [3] |

| Reaction Time | 1 hour | [3] |

| Yield | 95% | [3] |

Table 2: Summary of the synthesis of (2-Fluoro-3-nitrophenyl)methanol.

Part III: Final Step - Selective Reduction to this compound

The final transformation in this synthetic sequence is the selective reduction of the nitro group in (2-fluoro-3-nitrophenyl)methanol to an amine, yielding the target compound. It is crucial to employ a reducing agent that will not affect the benzyl alcohol functionality. Catalytic hydrogenation is an excellent method for this purpose, offering high chemoselectivity and clean reaction conditions.

Experimental Protocol: Catalytic Hydrogenation of (2-Fluoro-3-nitrophenyl)methanol

-

In a hydrogenation vessel, dissolve (2-fluoro-3-nitrophenyl)methanol (e.g., 1.0 g, 5.8 mmol) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol% by weight).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification, if necessary, can be achieved by column chromatography.

| Parameter | Value |

| Starting Material | (2-Fluoro-3-nitrophenyl)methanol |

| Reagent | Hydrogen gas, 10% Palladium on Carbon (Pd/C) |

| Solvent | Ethanol or Ethyl Acetate |

| Pressure | 1-4 atm |

| Temperature | Room Temperature |

| Expected Yield | High |

Table 3: Summary of the synthesis of this compound.

Mechanistic Insights

A deeper understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Ester Reduction with DIBAL-H

The reduction of the ester to the alcohol with DIBAL-H proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition.

Figure 2: Simplified mechanism of ester reduction by DIBAL-H.

Mechanism of Catalytic Hydrogenation of a Nitro Group

The catalytic hydrogenation of a nitro group over a palladium catalyst is a complex process involving the transfer of hydrogen atoms from the catalyst surface to the nitro group in a stepwise manner.

Figure 3: Simplified pathway for the catalytic hydrogenation of a nitro group.

Purification and Characterization

The final product, this compound, can be purified by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexanes. The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the amino protons, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic coupling constant, as well as the benzylic carbon.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (141.14 g/mol ).[1]

Conclusion

This technical guide has outlined a robust and high-yielding synthetic route for the preparation of this compound. By following the detailed experimental protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently synthesize this valuable building block for their research and development endeavors. The presented methodology offers a practical and efficient pathway to a key intermediate in the synthesis of novel fluorinated pharmaceutical agents.

References

-

This compound (C7H8FNO). PubChemLite. [Link]

-

This compound. MySkinRecipes. [Link]

-

Synthesis of 3-amino-2-methylbenzyl alcohol. PrepChem.com. [Link]

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]

-

CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. [Link]

-

This compound. MySkinRecipes. [Link]

- CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

-

Preparation method of 2-fluoro-3-nitrobenzoic acid - Patent CN-113861034-A. PubChem. [Link]

-

2-fluoro-3-nitrobenzyl alcohol (C7H6FNO3). PubChemLite. [Link]

Sources

(3-Amino-2-fluorophenyl)methanol starting materials

An In-depth Technical Guide to the Starting Materials for (3-Amino-2-fluorophenyl)methanol

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound is a critical building block in modern medicinal chemistry and drug development. Its unique trifunctional structure—a primary amine, a fluorine atom, and a hydroxymethyl group on a phenyl ring—makes it a highly valuable intermediate for synthesizing complex pharmaceutical compounds.[1] The fluorinated aromatic system is particularly significant, as the incorporation of fluorine can enhance drug potency, metabolic stability, and bioavailability.[1][2] This guide provides an in-depth analysis of the common starting materials and synthetic strategies to access this key intermediate, offering field-proven insights to guide researchers and drug development professionals in making strategic synthetic choices. The selection of a starting material is a pivotal decision that dictates the efficiency, scalability, cost-effectiveness, and overall elegance of the synthetic route.

Retrosynthetic Analysis: Core Strategies for Synthesis

A retrosynthetic analysis of this compound reveals that the most logical disconnections involve the functional group interconversion of the benzylic alcohol. This leads to two primary precursor classes: substituted benzoic acids or substituted benzaldehydes. The choice between these pathways depends on the availability of starting materials, the desired reaction conditions, and the robustness of the required reduction step.

Caption: Synthetic pathway from 2-Fluoro-3-nitrobenzoic Acid.

A2. Starting Material: 2-Amino-3-fluorobenzoic Acid

Rationale: Utilizing 2-amino-3-fluorobenzoic acid streamlines the synthesis to a single, albeit challenging, reduction step. [3]This starting material is commercially available from numerous suppliers, making it an attractive option for rapid synthesis. [4][5][6][7]The primary challenge lies in the selective reduction of the carboxylic acid in the presence of the amine. Strong, non-selective hydrides are required.

Caption: Synthetic pathway from 2-Amino-3-fluorobenzoic Acid.

Pathway B: Synthesis via Benzaldehyde Derivatives

This strategy leverages the reduction of a benzaldehyde, which is significantly milder and often higher yielding than the reduction of a carboxylic acid. This pathway is often preferred for its operational simplicity and cleaner reaction profiles.

B1. Starting Material: 2-Amino-3-fluorobenzaldehyde

Rationale: This is arguably the most direct and efficient route. 2-Amino-3-fluorobenzaldehyde is a commercially available intermediate that requires a simple and selective reduction of the aldehyde to furnish the target molecule. [2][8][9]The reduction can be accomplished with mild and selective reducing agents like sodium borohydride, avoiding the need for the more hazardous and reactive agents required for acid reduction.